molecular formula C17H15N3O2 B6418545 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1171154-35-0

2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

Cat. No. B6418545
CAS RN: 1171154-35-0
M. Wt: 293.32 g/mol
InChI Key: FXYQLSRDIGRAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide (MPPB) is a small molecule that has been studied for its potential application in a variety of scientific fields. It is a synthetic compound that was first synthesized in the laboratory in the 1970s and has since been studied for its biochemical and physiological effects.

Scientific Research Applications

2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide has been studied for its potential application in a variety of scientific fields. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been studied for its potential use as an antioxidant, as it has been shown to reduce oxidative stress in cells. In addition, it has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide in laboratory experiments is its ability to inhibit the enzyme COX-2, which can be used to study the effects of inflammation and pain. However, the compound is not very stable and can degrade over time, so it must be stored and handled properly to ensure its efficacy. In addition, the compound is not very soluble in water, so it must be dissolved in a suitable solvent before use.

Future Directions

There are a number of potential future directions for 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide research. These include further studies on its ability to inhibit COX-2 and reduce inflammation and pain, as well as studies on its potential use as an antioxidant and in cancer treatment. Additionally, further research could be done to investigate the compound’s potential use in other areas such as neurological disorders, cardiovascular diseases, and autoimmune diseases. Finally, further research could be done to improve the stability of the compound and its solubility in water.

Synthesis Methods

The synthesis of 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide was first described in the 1970s and has since been refined. The most common method involves a series of reactions involving a nucleophilic aromatic substitution with a 1H-pyrazol-3-yl group and an amide group. The reaction is carried out in a polar aprotic solvent such as acetonitrile, and the product is isolated by column chromatography.

properties

IUPAC Name

2-methoxy-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-22-16-5-3-2-4-14(16)17(21)19-13-8-6-12(7-9-13)15-10-11-18-20-15/h2-11H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYQLSRDIGRAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

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